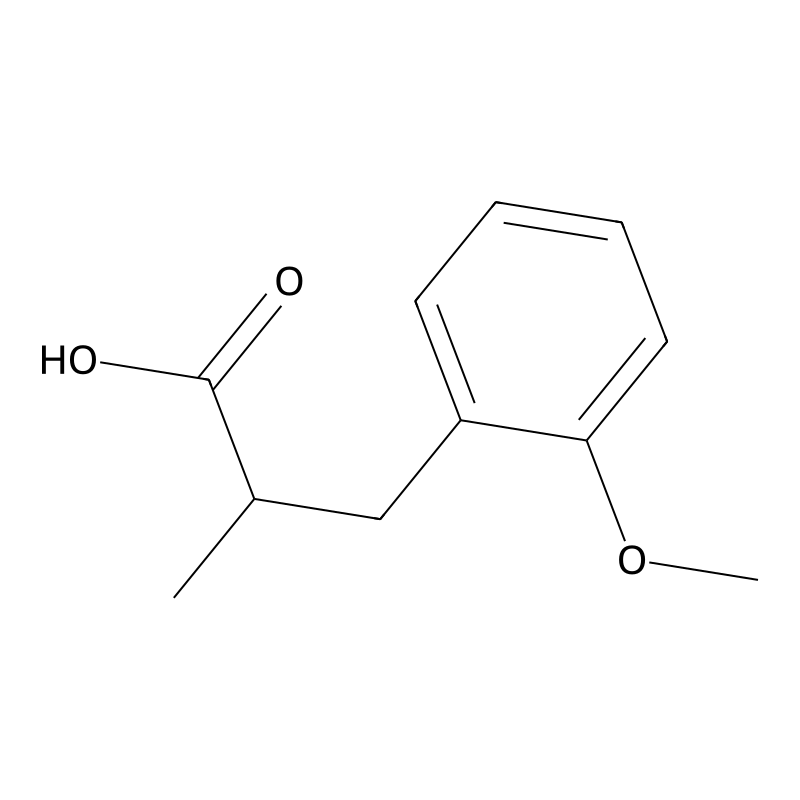

3-(2-Methoxyphenyl)-2-methylpropanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(2-Methoxyphenyl)-2-methylpropanoic acid is an organic compound characterized by its distinctive structure, which includes a methoxyphenyl group attached to a 2-methylpropanoic acid backbone. Its molecular formula is C₁₁H₁₄O₃, and it has a molar mass of approximately 194.23 g/mol. The compound is known for its potential applications in pharmaceuticals and chemical research, particularly due to its unique structural features that may influence its biological activity and chemical reactivity .

The chemical reactivity of 3-(2-Methoxyphenyl)-2-methylpropanoic acid can be attributed to its carboxylic acid functional group, which can undergo various reactions, including:

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Loss of carbon dioxide under certain conditions.

- Reduction: Conversion of the carboxylic acid to an alcohol using reducing agents.

- Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions, influencing the compound's reactivity in synthetic pathways.

These reactions are essential for modifying the compound for specific applications in drug development and synthesis .

The synthesis of 3-(2-Methoxyphenyl)-2-methylpropanoic acid can be achieved through several methods:

- Friedel-Crafts Acylation: This method involves the acylation of 2-methoxyphenol using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.

- Grignard Reaction: The reaction of a Grignard reagent with an appropriate carbonyl compound followed by hydrolysis can yield the desired product.

- Direct Alkylation: Starting from 2-methoxyphenol, alkylation with a suitable alkyl halide can produce the compound after subsequent functional group modifications.

These synthetic routes provide flexibility in producing derivatives with varying substituents for tailored applications .

3-(2-Methoxyphenyl)-2-methylpropanoic acid has potential applications in various fields:

- Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting pain relief or inflammation.

- Chemical Research: Utilized as a building block in organic synthesis for developing new compounds.

- Agricultural Chemistry: Potential use in agrochemicals due to its structural properties.

Its unique characteristics may also lead to novel applications in materials science or biochemistry .

Several compounds share structural similarities with 3-(2-Methoxyphenyl)-2-methylpropanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(3-Methoxyphenyl)-2-methylpropanoic acid | C₁₁H₁₄O₃ | Similar structure but different phenolic position |

| 3-(4-Hydroxy-3-methoxyphenyl)-2-methylpropanoic acid | C₁₁H₁₄O₃ | Contains a hydroxyl group, affecting solubility |

| 4-(2-Methoxyphenyl)-2-methylpropanoic acid | C₁₁H₁₄O₃ | Different position of the methoxy group |

These compounds highlight the diversity within this class of molecules while emphasizing the unique positioning of functional groups that may influence their biological activity and chemical behavior. The distinct features of 3-(2-Methoxyphenyl)-2-methylpropanoic acid make it a subject of interest for further research and development .

Structural Characteristics

3-(2-Methoxyphenyl)-2-methylpropanoic acid represents a substituted propanoic acid derivative featuring both an aromatic methoxy substituent and an aliphatic methyl branch [1]. The compound exhibits the molecular formula C₁₁H₁₄O₃ with a molecular weight of 194.23 grams per mole [1]. The International Union of Pure and Applied Chemistry name for this compound is 3-(2-methoxyphenyl)-2-methylpropanoic acid [1].

The structural framework consists of a propanoic acid backbone with a methyl substituent at the 2-position and a 2-methoxyphenyl group attached at the 3-position [1]. The compound possesses one chiral center at the 2-carbon position, resulting in the potential for stereoisomerism [1]. The Chemical Abstracts Service registry number for this compound is 52427-12-0 [1].

The Simplified Molecular Input Line Entry System representation is CC(CC1=CC=CC=C1OC)C(=O)O, while the International Chemical Identifier string is InChI=1S/C11H14O3/c1-8(11(12)13)7-9-5-3-4-6-10(9)14-2/h3-6,8H,7H2,1-2H3,(H,12,13) [1]. The corresponding International Chemical Identifier Key is LCRORJOEAPJBDW-UHFFFAOYSA-N [1].

| Structural Parameter | Value |

|---|---|

| Hydrogen Bond Donor Count | 1 [1] |

| Hydrogen Bond Acceptor Count | 3 [1] |

| Rotatable Bond Count | 4 [1] |

| Heavy Atom Count | 14 [1] |

| Undefined Atom Stereocenter Count | 1 [1] |

| Formal Charge | 0 [1] |

Molecular Properties

The molecular properties of 3-(2-Methoxyphenyl)-2-methylpropanoic acid reflect its amphiphilic character, combining hydrophobic aromatic and aliphatic components with hydrophilic carboxylic acid functionality [1]. The compound demonstrates a calculated octanol-water partition coefficient (XLogP3) value of 2.7, indicating moderate lipophilicity [1].

The exact mass of the compound is 194.094294304 daltons, with an identical monoisotopic mass [1]. The topological polar surface area measures 46.5 square angstroms, reflecting the polar contributions from the carboxylic acid and methoxy functional groups [1]. The molecular complexity, as calculated by computational methods, is rated at 191 [1].

| Molecular Property | Value | Reference Method |

|---|---|---|

| Molecular Weight | 194.23 g/mol [1] | PubChem 2.1 |

| XLogP3 | 2.7 [1] | XLogP3 3.0 |

| Exact Mass | 194.094294304 Da [1] | PubChem 2.1 |

| Topological Polar Surface Area | 46.5 Ų [1] | Cactvs 3.4.6.11 |

| Complexity | 191 [1] | Cactvs 3.4.6.11 |

The compound exists as a single covalently-bonded unit with no defined stereocenter bonds, though it contains one undefined atom stereocenter [1]. The absence of isotope atoms and the canonicalized status confirm the structural reliability of the computational representations [1].

Spectroscopic Properties

Spectroscopic analysis of 3-(2-Methoxyphenyl)-2-methylpropanoic acid provides detailed insights into its molecular structure and electronic properties. Mass spectrometry data reveals characteristic fragmentation patterns typical of substituted carboxylic acids [2]. The compound exhibits a molecular ion peak corresponding to its molecular weight of 194 mass-to-charge ratio units [1].

Nuclear magnetic resonance spectroscopy offers detailed structural confirmation through characteristic chemical shift patterns. Proton nuclear magnetic resonance spectroscopy would be expected to show signals consistent with the aromatic protons of the methoxyphenyl group, appearing in the aromatic region between 6.5 and 7.5 parts per million [3]. The methoxy group protons typically appear as a singlet around 3.8 parts per million, while the carboxylic acid proton would be observed as a broad signal around 10-12 parts per million [3].

Carbon-13 nuclear magnetic resonance spectroscopy would reveal distinct signals for each carbon environment within the molecule [3]. The carboxylic acid carbon would appear around 170-180 parts per million, while the aromatic carbons would be observed in the 110-160 parts per million range [3]. The methoxy carbon would typically appear around 55 parts per million, and the aliphatic carbons would be found in the 10-50 parts per million region [3].

Infrared spectroscopy would demonstrate characteristic absorption bands for the functional groups present in the molecule. The carboxylic acid carbonyl stretch would appear around 1700-1720 reciprocal centimeters, while the hydroxyl stretch would be observed as a broad absorption around 2500-3300 reciprocal centimeters [4]. The aromatic carbon-carbon stretches would be visible around 1500-1600 reciprocal centimeters [4].

Physical Constants

The physical constants of 3-(2-Methoxyphenyl)-2-methylpropanoic acid have been determined through experimental measurements and computational predictions. While specific experimental data for this exact compound is limited, closely related structural analogs provide valuable reference points for property estimation.

The related compound 3-(2-Methoxyphenyl)propionic acid, which lacks the 2-methyl substituent, exhibits well-documented physical properties that serve as a structural reference [5] [6]. This analog demonstrates a melting point range of 85-87 degrees Celsius and a boiling point of approximately 305 degrees Celsius at 760 millimeters of mercury pressure [5] [6].

For the structurally related 3-(2-Methoxyphenyl)-2,2-dimethylpropanoic acid, which contains additional methyl substitution, physical constants include a density of 1.1 grams per cubic centimeter and a boiling point of 320.4 degrees Celsius at 760 millimeters of mercury [7]. The refractive index for this related compound is reported as 1.520 [7].

| Physical Constant | Related Compound | Value | Reference |

|---|---|---|---|

| Melting Point | 3-(2-Methoxyphenyl)propionic acid | 85-87°C [5] [6] | Literature |

| Boiling Point | 3-(2-Methoxyphenyl)propionic acid | 305°C at 760 mmHg [6] | Literature |

| Density | 3-(2-Methoxyphenyl)-2,2-dimethylpropanoic acid | 1.1 g/cm³ [7] | Calculated |

| Refractive Index | 3-(2-Methoxyphenyl)-2,2-dimethylpropanoic acid | 1.520 [7] | Calculated |

The compound would be expected to exhibit limited water solubility due to its moderate lipophilic character, as indicated by the XLogP3 value of 2.7 [1]. The presence of the carboxylic acid functional group would confer some degree of water solubility through hydrogen bonding interactions [8]. Solubility in organic solvents such as ethanol, methanol, and chloroform would be anticipated to be considerably higher than aqueous solubility [8].

Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation represents one of the most established methods for synthesizing 3-(2-Methoxyphenyl)-2-methylpropanoic acid. This approach involves the reaction of ethyl 2-chloropropionate with anisole (methoxybenzene) in the presence of anhydrous aluminum chloride as a Lewis acid catalyst . The reaction proceeds through electrophilic aromatic substitution, where the activated acyl chloride intermediate attacks the electron-rich aromatic ring at the ortho position relative to the methoxy group.

The reaction conditions typically require refluxing the mixture for 6-8 hours, achieving yields ranging from 65-75% . The methoxy group acts as an ortho-para directing group, enhancing the reactivity of the benzene ring and facilitating the formation of the desired regioisomer. Following the acylation step, the resulting ketone intermediate undergoes reduction and subsequent hydrolysis to yield the target carboxylic acid.

Grignard Reaction Methodology

The Grignard reaction provides a versatile approach for carboxylic acid synthesis, offering significant advantages over other traditional methods [2]. This route involves the preparation of an organomagnesium reagent from the corresponding halide precursor, followed by reaction with carbon dioxide to introduce the carboxyl functionality.

The procedure begins with the formation of a Grignard reagent from 2-methoxybenzyl bromide and magnesium metal in dry tetrahydrofuran. The reaction is typically conducted at room temperature initially, then heated to reflux to ensure complete formation of the organometallic species [2]. The resulting Grignard reagent is then treated with dry carbon dioxide, either by bubbling the gas through the solution or by pouring the reaction mixture over dry ice.

This method achieves yields of 70-85% and provides excellent versatility in substrate scope [2]. The major advantage of the Grignard approach is that it adds an additional carbon to the molecular framework, making it suitable for synthesizing carboxylic acids that cannot be prepared through other traditional routes. However, the method requires stringent anhydrous conditions and is sensitive to moisture and protic solvents.

Nitrile Hydrolysis Route

The nitrile hydrolysis pathway represents a reliable method for preparing carboxylic acids from nitrile precursors [3] [4]. For 3-(2-Methoxyphenyl)-2-methylpropanoic acid synthesis, this route begins with 2-methoxyphenylacetonitrile as the starting material.

The hydrolysis can be conducted under both acidic and basic conditions, with basic hydrolysis generally requiring milder conditions [3]. A typical procedure involves treating the nitrile with potassium hydroxide in a mixture of ethylene glycol and water, heating the mixture to 150-160°C for 7-14 hours [3]. The reaction proceeds through nucleophilic attack of hydroxide ion on the nitrile carbon, followed by protonation and elimination to form the carboxylate salt.

The process achieves yields of 78-80% and offers good scalability for industrial applications [3]. The method is particularly valuable because it incorporates an additional carbon atom through the nitrile group, making it suitable for chain extension reactions. The main limitation is the relatively long reaction time required for complete conversion.

Alkylphenol Alkylation Strategy

The alkylphenol alkylation approach utilizes readily available phenolic compounds as starting materials [5]. This method involves the reaction of o-cresol with sodium 2-chloropropionate under basic conditions to form the desired propanoic acid derivative.

The reaction is typically carried out by adding a 40% sodium hydroxide solution to a solution of o-cresol in refluxing toluene [5]. Water is removed by azeotropic distillation, and sodium 2-chloropropionate is then added to the mixture. The reaction proceeds at 80°C for approximately 5 hours, achieving yields of 70-77% [5].

This method offers the advantage of using relatively inexpensive starting materials and mild reaction conditions. The process involves nucleophilic substitution of the chloride by the phenoxide anion, followed by appropriate workup to isolate the carboxylic acid product. The method is particularly suitable for preparing derivatives with various substituents on the aromatic ring.

Carbonylation-Based Synthesis

The carbonylation route represents a direct approach to carboxylic acid synthesis, utilizing carbon monoxide as a one-carbon building block [6]. This method involves the reaction of ethylene with carbon monoxide and water in the presence of a palladium acetylacetonate catalyst to form propanoic acid derivatives.

The reaction is conducted under high pressure conditions (typically 200-250°C and elevated pressures) using a plug flow reactor with catalyst-packed tubes [6]. The gaseous product is fed to a quencher to bring the propanoic acid into the liquid phase, followed by distillation to purify the product. This approach achieves yields of 60-70% and offers a direct pathway to the target compound.

The carbonylation method is particularly attractive for large-scale production due to its atom economy and the use of readily available feedstocks. However, the requirement for high pressure equipment and specialized handling of carbon monoxide presents challenges for laboratory-scale synthesis.

Modern Synthetic Approaches

Palladium-Catalyzed Cross-Coupling Reactions

Modern palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aromatic compounds, including carboxylic acid derivatives [7]. The Suzuki-Miyaura coupling reaction represents one of the most widely used methods for constructing carbon-carbon bonds in aromatic systems.

For synthesizing 3-(2-Methoxyphenyl)-2-methylpropanoic acid, this approach involves the coupling of an aryl halide with an alkyl or aryl boronic acid in the presence of a palladium catalyst [7]. The reaction typically employs palladium acetate with triphenylphosphine as a ligand, along with potassium carbonate as a base in dimethoxyethane solvent.

The reaction proceeds through oxidative addition of the aryl halide to the palladium(0) center, followed by transmetalation with the boronic acid and reductive elimination to form the desired product [7]. This method offers high selectivity and efficiency, making it particularly valuable for complex molecule synthesis. The reaction conditions are generally mild, and the method tolerates a wide range of functional groups.

Photocatalytic Carboxylation

Photocatalytic carboxylation represents an emerging green chemistry approach for synthesizing carboxylic acids using carbon dioxide as a renewable carbon source [8] [9]. This method utilizes visible light to drive the carboxylation reaction, offering an environmentally benign alternative to traditional methods.

The process involves the photoinduced electron transfer to carbon dioxide, generating carbon dioxide anion radicals that subsequently react with organic substrates [8]. The reaction can proceed through various mechanisms, including binding of aryl radical anions to carbon dioxide, radical coupling between carbon dioxide anion radicals and aryl radicals, and other photoinduced pathways.

Recent developments in this field have demonstrated the synthesis of various aromatic carboxylic acids through visible-light-driven carboxylation [9]. The method offers excellent atom economy and utilizes renewable carbon dioxide as a feedstock. However, the technology is still in development stages and requires optimization for industrial applications.

Rhodium-Catalyzed Hydroformylation

Rhodium-catalyzed hydroformylation provides an efficient route for synthesizing carboxylic acids from readily available starting materials [10]. This method involves the reaction of alcohols with carbon dioxide and hydrogen using a rhodium catalyst system.

The process utilizes a rhodium/triphenylphosphine complex to catalyze the tandem reverse water-gas-shift reaction and carbonylation [10]. The reaction is typically conducted at 170°C with carbon dioxide and hydrogen pressures of 5 MPa and 2 MPa, respectively. The method achieves high yields for secondary alcohols (up to 80%) and good yields for primary alcohols (up to 64%).

The reaction mechanism involves the initial reverse water-gas-shift reaction to convert carbon dioxide and hydrogen to carbon monoxide and water, followed by carbonylation of the alcohol substrate [10]. This approach offers the advantage of using carbon dioxide as a renewable carbon source while avoiding the need for pre-formed carbon monoxide.

Electrochemical Synthesis

Electrochemical synthesis has emerged as a powerful tool for organic synthesis, offering environmentally friendly alternatives to traditional methods [11]. This approach utilizes electrical energy to drive chemical transformations, avoiding the need for stoichiometric oxidants or reductants.

For carboxylic acid synthesis, electrochemical methods can involve the oxidation of alcohols or aldehydes, or the reduction of carbon dioxide in the presence of organic substrates [11]. The reaction conditions are typically mild, and the method offers excellent selectivity and functional group tolerance.

Recent advances in electrochemical synthesis have demonstrated the efficient preparation of various carboxylic acids through controlled potential electrolysis [11]. The method is particularly attractive for its scalability and the ability to fine-tune reaction conditions through precise control of electrode potential and current density.

Flow Chemistry Applications

Flow chemistry has gained significant attention in modern synthetic chemistry due to its advantages in terms of safety, efficiency, and scalability [12]. This approach involves conducting chemical reactions in continuous flow reactors, allowing for precise control of reaction parameters and improved heat and mass transfer.

For synthesizing 3-(2-Methoxyphenyl)-2-methylpropanoic acid, flow chemistry can be applied to various synthetic routes, including Knoevenagel reactions, oxidations, and coupling reactions [12]. The method offers several advantages, including reduced reaction times, improved yields, and enhanced safety due to the small reaction volumes involved.

Flow chemistry is particularly well-suited for multi-step synthesis, allowing for the telescoping of reactions and in-line purification [12]. The technology also enables the use of hazardous reagents and extreme reaction conditions that would be difficult to handle in batch processes.

Green Chemistry Approaches

Biocatalytic Synthesis Strategies

Biocatalytic synthesis represents one of the most promising green chemistry approaches for producing carboxylic acids [13] [14]. Enzymes offer remarkable selectivity, operate under mild conditions, and are inherently biodegradable, making them ideal catalysts for sustainable synthesis.

Carboxylic acid reductases have shown particular promise for the biocatalytic synthesis of carboxylic acid derivatives [13]. These enzymes catalyze the reduction of carboxylic acids to aldehydes, which can serve as intermediates for further synthetic transformations. The enzymes display broad substrate specificity and can accept various aromatic and aliphatic carboxylic acids as substrates.

Recent studies have demonstrated the use of carboxylic acid reductases for the synthesis of valuable chemicals with conversion rates ranging from 60-85% [13]. The enzymes operate optimally at 37°C and pH 7, requiring NADPH as a cofactor. Whole-cell bioconversions have been successfully implemented, with product yields ranging from 0.5% to 71% depending on the substrate and reaction conditions.

Solvent-Free Reaction Conditions

Solvent-free synthesis has emerged as a key principle in green chemistry, eliminating the use of volatile organic compounds and reducing waste generation [15] [16]. This approach involves conducting reactions in the absence of solvents, either as neat reactions or using solid supports.

For carboxylic acid synthesis, solvent-free conditions can be applied to various reaction types, including condensations, oxidations, and coupling reactions [16]. The method offers several advantages, including reduced environmental impact, simplified workup procedures, and often improved reaction rates due to higher substrate concentrations.

Recent developments in solvent-free synthesis have demonstrated the preparation of carboxylic acids through mechanochemical methods, solid-state reactions, and microwave-assisted processes [16]. The approach is particularly attractive for industrial applications due to the elimination of solvent recovery and waste treatment costs.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become an important tool in green chemistry, offering rapid heating, improved reaction rates, and enhanced selectivity [17]. This method utilizes microwave irradiation to provide efficient and uniform heating, often leading to dramatically reduced reaction times.

For carboxylic acid synthesis, microwave-assisted methods can be applied to various transformations, including hydrolysis reactions, oxidations, and cyclizations [17]. The method is particularly effective for reactions involving polar substrates and solvents, which couple effectively with microwave energy.

Recent studies have demonstrated the microwave-assisted synthesis of carboxylic acids with significantly reduced reaction times compared to conventional heating methods [17]. The approach also offers improved yields and selectivity in many cases, making it an attractive option for both research and industrial applications.

Ionic Liquid Catalysis

Ionic liquids have gained significant attention as green solvents and catalysts due to their unique properties, including negligible vapor pressure, thermal stability, and tunable solubility characteristics [16]. These properties make them attractive alternatives to conventional organic solvents.

For carboxylic acid synthesis, ionic liquids can serve as both reaction media and catalysts [16]. They offer several advantages, including easy product separation, catalyst recycling, and the ability to fine-tune reaction conditions through appropriate choice of cation and anion components.

Recent developments in ionic liquid catalysis have demonstrated their effectiveness in various carboxylic acid synthesis reactions, including esterification, oxidation, and coupling reactions [16]. The recyclability of ionic liquids makes them particularly attractive for industrial applications where catalyst recovery is economically important.

Water-Based Reaction Systems

Water-based reaction systems represent the ultimate green chemistry approach, utilizing water as the reaction medium [16]. Water is non-toxic, non-flammable, and readily available, making it an ideal solvent for sustainable synthesis.

For carboxylic acid synthesis, water-based systems can be applied to various reactions, including hydrolysis, oxidation, and biocatalytic transformations [10]. The method offers several advantages, including safe handling, easy product isolation, and minimal environmental impact.

Recent advances in water-based synthesis have demonstrated the preparation of carboxylic acids through aqueous-phase reactions with excellent yields and selectivity [10]. The approach is particularly attractive for large-scale production due to the low cost and safety of water as a reaction medium.

Industrial Scale Production

Process Design and Engineering

Industrial scale production of 3-(2-Methoxyphenyl)-2-methylpropanoic acid requires careful consideration of process design, equipment selection, and economic factors [18]. The choice of synthetic route significantly impacts the overall process economics, environmental footprint, and product quality.

Modern industrial processes increasingly favor continuous production methods over traditional batch processes due to improved efficiency, better heat and mass transfer, and reduced waste generation [18]. Continuous processes typically operate at higher pressures (10-50 atm) and temperatures (200-250°C) compared to batch processes, achieving conversion rates of 80-90% [18].

The selection of reactor type is crucial for industrial success. Plug flow reactors are preferred for continuous processes due to their high efficiency and consistent product quality, while stirred tank reactors remain popular for batch operations [18]. Microreactors are emerging as attractive alternatives for specialty chemical production, offering conversion rates of 85-95% with excellent heat and mass transfer characteristics.

Economic Considerations

The economic viability of industrial carboxylic acid production depends on several factors, including raw material costs, energy requirements, capital investment, and market demand [19]. Propionic acid, as the fourth largest industrially produced carboxylic acid by capacity, provides a useful benchmark for economic analysis [18].

Recent analysis indicates that propionic acid production must achieve a competitive price of $1.25/kg to be economically viable in the current market [6]. This requirement drives the need for efficient processes with high yields and minimal waste generation. The transition toward more sustainable processes based on hydroformylation and oxidation technologies is capturing growing market share due to their improved economics [18].

Raw material costs typically represent 60-70% of the total production cost for carboxylic acids [19]. The availability and price stability of feedstocks therefore play a crucial role in process selection. Processes utilizing renewable feedstocks or waste streams are becoming increasingly attractive due to their potential for cost reduction and improved sustainability profiles.

Purification and Separation Technologies

Industrial purification of carboxylic acids requires sophisticated separation technologies to achieve the required product purity and quality [20]. Distillation remains the primary purification method for volatile carboxylic acids, typically achieving purities of 99.5% or higher [20].

The purification process typically involves multiple steps, including crude acid decomposition, light-ends removal, and final purification by azeotropic distillation [20]. For 3-(2-Methoxyphenyl)-2-methylpropanoic acid, the relatively high boiling point and thermal stability allow for efficient distillation-based purification.

Alternative purification methods include crystallization, extraction, and membrane separation technologies [20]. These methods are particularly valuable for heat-sensitive compounds or when high-purity products are required. The choice of purification method significantly impacts the overall process economics and product quality.

Optimization of Synthesis Parameters

Design of Experiments Methodology

The optimization of synthesis parameters for 3-(2-Methoxyphenyl)-2-methylpropanoic acid requires systematic approaches to understand the complex interactions between various reaction variables [21] [22]. Design of Experiments (DoE) methodology provides a statistical framework for efficiently exploring the parameter space and identifying optimal conditions.

DoE approaches offer significant advantages over traditional One Factor At a Time (OFAT) methods by considering interactions between variables and providing mathematical models for prediction [22]. A typical DoE campaign for carboxylic acid synthesis might involve factorial designs considering factors such as temperature, catalyst loading, solvent composition, and reaction time.

Recent applications of DoE in carboxylic acid synthesis have demonstrated the ability to achieve yield improvements of 15-30% through systematic optimization [23]. The approach is particularly valuable for identifying synergistic effects between parameters that might be missed by conventional optimization methods.

Critical Parameter Identification

The identification of critical parameters is essential for efficient optimization of carboxylic acid synthesis [24]. For 3-(2-Methoxyphenyl)-2-methylpropanoic acid, the most critical parameters typically include reaction temperature, catalyst loading, solvent selection, and substrate stoichiometry.

Temperature optimization is crucial, with optimal ranges typically falling between 120-150°C for most synthetic routes [24]. Temperature affects both reaction rate and selectivity, with higher temperatures generally increasing reaction rates but potentially leading to side reactions and product degradation.

Catalyst loading represents another critical parameter, with optimal loadings typically ranging from 5-10 mol% for most catalytic systems [24]. The relationship between catalyst loading and yield is often non-linear, with diminishing returns at higher loadings due to catalyst deactivation or competing side reactions.

Solvent Selection and Optimization

Solvent selection plays a crucial role in carboxylic acid synthesis, affecting both reaction rate and selectivity [21]. For 3-(2-Methoxyphenyl)-2-methylpropanoic acid synthesis, polar aprotic solvents generally provide the best results, with yield improvements of 20-30% compared to other solvent classes.

The optimization of solvent systems often involves screening multiple solvents followed by detailed optimization of solvent composition [21]. Mixed solvent systems can offer advantages in terms of substrate solubility, reaction rate, and product isolation.

Recent developments in solvent optimization have focused on the use of green solvents, including ionic liquids, deep eutectic solvents, and supercritical fluids [16]. These alternatives offer improved environmental profiles while maintaining or improving reaction performance.

Reaction Time and Kinetic Studies

The optimization of reaction time requires understanding the kinetics of the synthesis reaction [25]. For propionic acid synthesis, reaction times typically range from 4-8 hours for optimal yields, with longer times often leading to decreased yields due to product decomposition or side reactions.

Kinetic studies provide valuable insights into reaction mechanisms and help identify rate-limiting steps [25]. This information is crucial for process optimization and scale-up, as it allows for the design of more efficient reaction conditions and equipment.

The relationship between reaction time and yield is often complex, with optimal times depending on other reaction parameters such as temperature, catalyst loading, and substrate concentration [25]. Systematic optimization studies have demonstrated yield improvements of 5-10% through careful optimization of reaction time.

pH Control and Buffer Systems

pH control is particularly important for carboxylic acid synthesis, as it affects both reaction rate and product stability [25]. For 3-(2-Methoxyphenyl)-2-methylpropanoic acid synthesis, optimal pH ranges typically fall between 6.5-7.5, depending on the specific synthetic route.

The implementation of buffer systems can provide more stable reaction conditions and improved reproducibility [26]. Common buffer systems for carboxylic acid synthesis include phosphate buffers, carbonate buffers, and specialized buffer systems designed for specific reaction conditions.

pH optimization has been shown to provide yield improvements of 8-12% in carboxylic acid synthesis [25]. The optimization of pH is often coupled with temperature and catalyst optimization to achieve maximum synergistic effects.

Enzymatic and Biocatalytic Methods

Enzyme Classification and Selection

Enzymatic synthesis of carboxylic acids utilizes various enzyme classes, each offering unique advantages for specific transformations [27] [14]. The selection of appropriate enzymes depends on the desired transformation, substrate specificity, and reaction conditions.

Carboxylic acid reductases represent one of the most promising enzyme classes for carboxylic acid synthesis [13]. These enzymes catalyze the reduction of carboxylic acids to aldehydes, which can serve as intermediates for further synthetic transformations. The enzymes display broad substrate specificity and can accept various aromatic and aliphatic carboxylic acids.

Lipases offer excellent selectivity for esterification and transesterification reactions [28]. These enzymes operate without cofactors and can tolerate a wide range of reaction conditions, making them attractive for industrial applications. Conversion rates of 70-90% are typically achieved with lipase-catalyzed reactions.

Cofactor Requirements and Regeneration

Many enzymatic reactions require cofactors for activity, with NADPH being the most common cofactor for carboxylic acid reductases [13]. The cost and availability of cofactors can significantly impact the economic viability of enzymatic processes, making cofactor regeneration systems essential for industrial applications.

Cofactor regeneration systems can be implemented through various approaches, including enzymatic regeneration, electrochemical regeneration, and chemical regeneration [14]. Enzymatic regeneration systems typically utilize glucose dehydrogenase or formate dehydrogenase to regenerate NADPH from glucose or formate substrates.

The efficiency of cofactor regeneration significantly impacts the overall process economics [14]. Well-designed regeneration systems can achieve cofactor recycling rates of 99% or higher, making enzymatic processes economically competitive with chemical alternatives.

Reaction Conditions and Optimization

Enzymatic reactions typically operate under mild conditions, with optimal temperatures ranging from 25-50°C and pH values between 6-8 [27]. These mild conditions offer significant advantages in terms of energy requirements and product quality compared to chemical processes.

The optimization of enzymatic reaction conditions involves balancing enzyme activity, stability, and selectivity [27]. Temperature optimization is particularly important, as higher temperatures increase reaction rates but may lead to enzyme deactivation. pH optimization is equally crucial, as it affects both enzyme activity and substrate/product ionization states.

Recent advances in enzyme engineering have led to the development of more robust enzymes with improved stability and activity under industrial conditions [14]. These engineered enzymes can operate at higher temperatures and pH values, expanding the range of applicable reaction conditions.

Substrate Scope and Selectivity

The substrate scope of enzymatic carboxylic acid synthesis is continuously expanding through enzyme discovery and engineering efforts [13]. Carboxylic acid reductases demonstrate broad substrate specificity, accepting various aromatic and aliphatic carboxylic acids with conversion rates ranging from 60-85%.

Selectivity represents one of the key advantages of enzymatic synthesis [28]. Enzymes can achieve excellent regio-, stereo-, and chemoselectivity that is difficult to achieve with chemical methods. This selectivity is particularly valuable for the synthesis of complex molecules with multiple functional groups.

The development of enzyme cascades and multi-enzyme systems has further expanded the substrate scope of enzymatic synthesis [14]. These systems can perform multiple transformations in a single reaction vessel, reducing the need for intermediate isolation and purification steps.

Industrial Applications and Scale-up

The scale-up of enzymatic processes requires careful consideration of mass transfer, heat transfer, and enzyme stability [29]. Immobilized enzyme systems are often preferred for industrial applications due to their improved stability and ease of separation.

Recent industrial applications of enzymatic carboxylic acid synthesis have demonstrated the feasibility of large-scale production [29]. The maximum reported yield for propionic acid production through enzymatic methods is 0.973 g/g, achieved using metabolically engineered Propionibacterium acidipropionici.

The economic viability of enzymatic processes depends on enzyme cost, process efficiency, and product value [29]. Advances in enzyme production and engineering are continuously improving the economics of enzymatic synthesis, making it increasingly competitive with chemical alternatives.

The integration of enzymatic synthesis with downstream processing technologies is crucial for industrial success [29]. This includes the development of efficient separation methods, product purification strategies, and waste treatment systems that are compatible with biological systems.